

The Discovery and Isolation of Echimidine Novide: A Technical Guide

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Compound of Interest		
Compound Name:	Echimidine N-oxide	
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Abstract

Echimidine N-oxide, a prominent pyrrolizidine alkaloid, has garnered significant attention within the scientific community due to its widespread occurrence in various plant species and its notable biological activities, including hepatotoxicity and acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of the history of its discovery and isolation, from early pioneering work to modern chromatographic techniques. It details the experimental protocols for its extraction and purification, presents key quantitative data in a structured format, and illustrates the logical workflows and biological pathways associated with this compound through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in natural product chemistry, toxicology, and drug development.

Introduction

Echimidine N-oxide is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid echimidine. Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by an estimated 3% of the world's flowering plants, predominantly in the families Boraginaceae, Asteraceae, and Fabaceae, as a defense mechanism against herbivores.[1] **Echimidine N-oxide**, along with its free base form, is most notably found in various species of the Echium genus, such as Echium plantagineum (Paterson's Curse or Salvation Jane).[1][2][3]

Foundational & Exploratory





The N-oxide form of PAs is generally more water-soluble than the corresponding free base and is often the predominant form in the plant.[4] While initially considered less toxic, it is now understood that PA N-oxides can be reduced back to the toxic tertiary alkaloids by gut microflora and liver enzymes, thus contributing to the overall toxicity profile.[5][6] The toxic effects of echimidine and its N-oxide are primarily associated with hepatotoxicity, mediated through the formation of reactive pyrrolic metabolites in the liver.[4][7] Additionally, **Echimidine N-oxide** has demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical in neurotransmission, suggesting potential applications in neurodegenerative disease research.[8]

This guide will delve into the historical context of the discovery of echimidine and the subsequent recognition of its N-oxide form, provide detailed methodologies for its isolation and analysis, summarize important quantitative data, and visualize key processes and pathways.

History of Discovery and Isolation

The journey to identifying **Echimidine N-oxide** began with the characterization of its parent alkaloid, echimidine.

- 1956: First Isolation of Echimidine: The first documented isolation of echimidine was reported by C.C.J. Culvenor from Echium plantagineum L.[10][11] In this seminal work, two new alkaloids, echiumine and echimidine, were identified. The structure of echimidine was elucidated as a diester of the necine base retronecine.[10][11]
- 1970s: Recognition of Pyrrolizidine Alkaloid N-oxides: The significance of the N-oxide forms of pyrrolizidine alkaloids was brought to the forefront through the work of A.R. Mattocks in the early 1970s.[12][13] His research highlighted the widespread occurrence of these N-oxides in plants and their contribution to the overall toxicity, as they could be metabolized back to the hepatotoxic tertiary alkaloids.[12][13][14]
- Modern Isolation and the Challenge of Isomers: More recent research has focused on refining the isolation and analytical techniques for Echimidine N-oxide. A significant challenge in the analysis of echimidine and its N-oxide is the co-elution with its structural isomers, echihumiline and hydroxymyoscorpine, under standard acidic HPLC conditions.[2]
 [15] This discovery underscored the importance of developing more sophisticated analytical methods to accurately quantify these individual alkaloids.[2] Modern techniques now employ



methods that can resolve these isomers, providing a more accurate understanding of the alkaloidal composition of plant extracts.[2]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of **Echimidine N-oxide** is provided in Table 1. Quantitative data related to its biological activity and occurrence are presented in Table 2.

Table 1: Physicochemical Properties of Echimidine N-oxide

Property	Value	Reference(s)
CAS Number	41093-89-4	[1][16]
Molecular Formula	C20H31NO8	[1][16]
Molecular Weight	413.46 g/mol	[1][17]
Melting Point	165 °C	[17]
Appearance	Not specified in searches	
Solubility	Higher water solubility than echimidine [4]	
Storage Temperature	< -15 °C	[17]

Table 2: Quantitative Data for **Echimidine N-oxide**



Parameter	Value	Details	Reference(s)
Acetylcholinesterase (AChE) Inhibition	IC ₅₀ = 0.347 mM	In vitro assay	[8][9]
Hepatotoxicity (Echimidine)	IC50 = 13.79 μg/mL	In rat hepatocyte primary culture cells	[2]
Hepatotoxicity (Echimidine Isomer Mix)	IC50 = 14.14 μg/mL	In rat hepatocyte primary culture cells	[2]
Relative Abundance in E. plantagineum	~90% as N-oxide	Before zinc reduction of plant extract	[2][18][19]
Concentration in E. vulgare Pollen	8,000 - 14,000 ppm (total PAs)	Echimidine N-oxide is a major component	[20]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of **Echimidine N-oxide** from plant material, primarily Echium plantagineum.

Extraction and Isolation

The following protocol is a composite of modern techniques described in the literature.[2][15]

- Plant Material Preparation: Aerial parts of Echium plantagineum are collected, dried, and ground into a fine powder.
- Methanol Extraction: The powdered plant material is extracted with methanol (MeOH). The solvent is then removed under reduced pressure to yield an oleoresin.
- Defatting: The oleoresin is partitioned between n-hexane-MeOH-water (10:9:1) to remove lipids and other nonpolar compounds. The lower, more polar phase containing the alkaloids is retained.
- Acid-Base Extraction:



- The polar phase is concentrated to remove organic solvents and then diluted with water.
- The aqueous solution is acidified to pH 2 with 50% sulfuric acid (H₂SO₄).
- This acidic solution is then washed with an organic solvent like ethyl acetate to remove any remaining neutral or weakly basic impurities.
- Reduction of N-oxides (Optional but common for total alkaloid analysis):
 - To the acidic aqueous phase, an excess of zinc dust is added with stirring. This reduces
 the pyrrolizidine alkaloid N-oxides to their corresponding free bases. The reaction progress
 can be monitored by changes in pH.
 - After the reduction is complete, the solution is made alkaline with sodium carbonate (Na₂CO₃).
 - The free base alkaloids are then extracted from the alkaline aqueous solution into ethyl acetate.
 - The ethyl acetate is evaporated to yield a crude mixture of pyrrolizidine alkaloids.
- Purification by Centrifugal Partition Chromatography (CPC):
 - The crude alkaloid mixture is subjected to CPC.
 - A typical biphasic solvent system consists of chloroform as the mobile phase and a citrate buffer (e.g., pH 5.6) as the stationary phase.
 - This step allows for the separation of different alkaloid fractions, such as the echimidine fraction from the echimine fraction.
- Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):
 - The echimidine-containing fraction from CPC is further purified by preparative HPLC.
 - A C18 column is commonly used with a mobile phase such as a lithium phosphate buffer at a controlled pH (e.g., 7.2) to achieve high purity of the isolated alkaloids.



Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for the detection and quantification of **Echimidine N-oxide**.

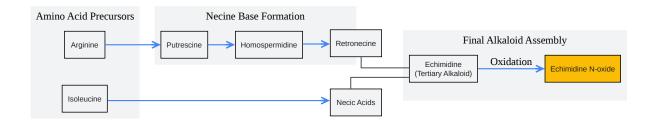
- Chromatography:
 - Column: A "core-shell" reverse-phase C18 column (e.g., Kinetex EVO C18) is effective for separating echimidine and its isomers.
 - Mobile Phase: A gradient elution is typically used with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 [2] The pH of the mobile phase is critical for the resolution of isomers.
 - Detection: A Diode Array Detector (DAD) can be used for UV detection, but mass spectrometry is required for definitive identification and quantification.
- Mass Spectrometry:
 - Ionization: Positive electrospray ionization (ESI) is commonly used.
 - Analysis: Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification. The fragmentation pattern of **Echimidine N-oxide** provides characteristic product ions that can be used for its selective detection in complex mixtures.

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **Echimidine N-oxide**.

General Biosynthetic Pathway of Pyrrolizidine Alkaloids



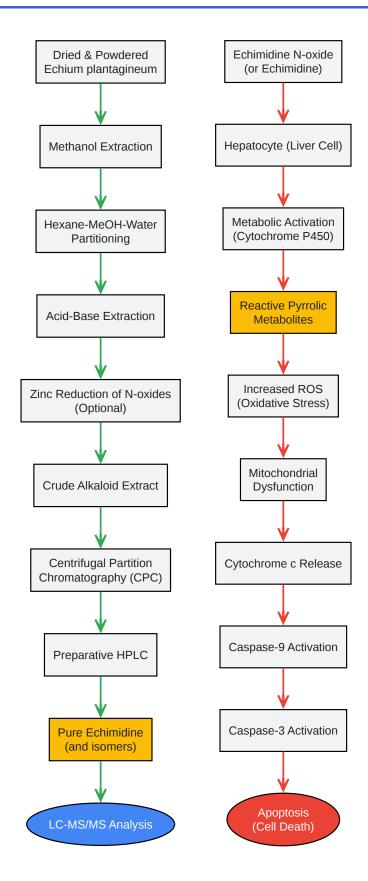


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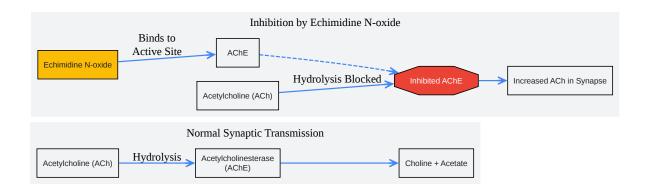
Caption: General biosynthetic pathway of pyrrolizidine alkaloids leading to **Echimidine N-oxide**.

Experimental Workflow for Isolation and Analysis









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